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Biotin-LLY-FMK

Cat. No.: B1574915
M. Wt: 649.8234
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Description

Evolution of Activity-Based Protein Profiling (ABPP) in Chemical Biology

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to directly assess the functional state of enzymes within complex biological mixtures, such as cell lysates or even whole organisms. nih.govnih.gov The core principle of ABPP is the use of active site-directed probes that covalently label the active form of an enzyme. nih.gov This allows for a direct measure of enzyme activity, a significant advantage over traditional proteomic approaches that only measure protein abundance. nih.govwikipedia.org

The conceptual origins of ABPP can be traced back to the 1970s with experiments aimed at isolating penicillin-binding proteins. nih.gov However, the modern era of ABPP began in the late 1990s, with the term "ABPP" being coined in 1999. nih.govnih.gov Since then, the field has seen exponential growth, driven by advancements in mass spectrometry and the development of a diverse array of chemical probes. nih.govnih.gov

Initially, ABPP was largely a qualitative technique. However, with the advent of more sensitive mass spectrometry platforms, it has evolved to allow for quantitative analyses, enabling researchers to compare enzyme activities across different states. nih.gov This has had a profound impact on drug discovery and fundamental biology, facilitating the identification of new therapeutic targets and the development of highly selective inhibitors. nih.govuniversiteitleiden.nl ABPP has been successfully applied to study a wide range of enzyme classes, including proteases, kinases, glycosidases, and phosphatases, underscoring its versatility as a research tool. nih.gov The evolution of ABPP continues, with ongoing efforts to develop new probes and methods to expand its applications and further unravel the complexities of the proteome. nih.govlgcgroup.com

Significance of Biotinylation in Contemporary Proteomics Research

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in modern proteomics. creative-proteomics.com Biotin, also known as vitamin B7, forms an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. creative-proteomics.comthermofisher.com This high-affinity interaction is exploited in a multitude of proteomics applications for the detection, purification, and immobilization of proteins. creative-proteomics.comthermofisher.com

In the context of proteomics research, biotinylation serves as a robust method for tagging and isolating specific protein populations from complex mixtures. acs.orgnih.gov For instance, proteins on the cell surface can be selectively labeled with biotin, allowing for their subsequent enrichment and identification by mass spectrometry. acs.org This has been instrumental in mapping the proteomes of specific cellular compartments and in studying protein-protein interactions. nih.govnih.gov

A key application of biotinylation is in proximity-dependent labeling techniques like BioID. nih.govnih.gov In this approach, a protein of interest is fused to a promiscuous biotin ligase. This enzyme then biotinylates nearby proteins, providing a snapshot of the protein's interaction network within a living cell. nih.gov The covalently attached biotin tag allows for the stringent purification of these interacting partners, even under harsh conditions that would typically disrupt non-covalent protein complexes. nih.gov

Furthermore, biotinylation is integral to methods for studying newly synthesized proteins and identifying enzyme substrates. nih.govpnas.org By combining biotinylation with mass spectrometry, researchers can achieve highly sensitive detection of labeled proteins. nih.govresearchgate.net Recent advancements have focused on optimizing biotinylation workflows to improve efficiency and throughput, making it an even more powerful tool for large-scale proteomic studies. nih.gov The versatility and robustness of the biotin-streptavidin system ensure that biotinylation will remain a vital technique in proteomics for the foreseeable future. creative-proteomics.comthermofisher.com

Overview of Fluoroalkyl Ketone (FMK) Inhibitors in Protease Studies

Fluoroalkyl ketone (FMK) inhibitors are a class of compounds that have become indispensable tools in the study of proteases, particularly cysteine proteases. wikipedia.orgnih.gov The key feature of these inhibitors is the fluoromethyl ketone moiety, an electrophilic "warhead" that can form a stable, covalent bond with the active site nucleophile of a target enzyme. nih.govencyclopedia.pub This irreversible inhibition makes them highly effective probes for studying enzyme function. wikipedia.orgnih.gov

The reactivity of the FMK group can be tuned by the number of fluorine atoms, allowing for the development of inhibitors with varying degrees of potency and selectivity. nih.gov Peptidyl FMKs, where the FMK group is attached to a peptide backbone, are designed to mimic the natural substrates of proteases. nih.govencyclopedia.pub This peptide portion provides specificity, directing the inhibitor to a particular protease or family of proteases. encyclopedia.pub

A well-known example of a peptidyl FMK inhibitor is Z-VAD-FMK, a broad-spectrum caspase inhibitor that has been widely used to study apoptosis, or programmed cell death. ontosight.aiinvivogen.com The FMK group in Z-VAD-FMK irreversibly binds to the active site of caspases, blocking their activity and preventing the downstream events of apoptosis. ontosight.aiinvivogen.com This has allowed researchers to dissect the molecular pathways of apoptosis and to investigate its role in various diseases. ontosight.ainih.gov

Similarly, compounds like Z-FA-FMK have been developed as potent inhibitors of other cysteine proteases, such as cathepsins. wikipedia.orgcaymanchem.comsigmaaldrich.com By using these specific inhibitors, scientists can probe the physiological and pathological roles of these enzymes. The ability to create biotinylated versions of these FMK inhibitors, such as Biotin-VAD-FMK, further enhances their utility, allowing for the affinity-based capture and identification of the targeted proteases. caymanchem.commedchemexpress.com The continued development of novel FMK-based probes promises to further advance our understanding of protease biology. nih.gov

Research Findings and Applications

Compound NameTarget Enzyme(s)Key Application(s)
Biotin-LLY-FMK Calpain and other cysteine proteasesUsed as a probe to identify and study the activity of calpains, which are implicated in various cellular processes. cambridge.org
Z-VAD-FMK Pan-caspase inhibitorWidely used to study apoptosis by blocking the activity of multiple caspases. ontosight.aiinvivogen.com
Z-FA-FMK Cysteine proteases (e.g., cathepsins B, L, S)Inhibition of specific cathepsins to investigate their roles in various biological processes. wikipedia.orgcaymanchem.comsigmaaldrich.com
Biotin-VAD-FMK CaspasesAffinity probe for the detection and immobilization of active caspases. caymanchem.commedchemexpress.com
Biotin-DEVD-FMK Caspase-3Used as a probe for the specific detection of active caspase-3.

Properties

Molecular Formula

C32H48FN5O6S

Molecular Weight

649.8234

Purity

95/98%

Origin of Product

United States

Molecular Design and Synthesis Principles of Biotin Lly Fmk

Structural Rationale for Peptide Mimicry in Activity-Based Probes

The use of peptide-based structures in activity-based probes is a cornerstone of their design, enabling high specificity for targeted enzymes, particularly proteases. nih.gov Proteases function by recognizing and cleaving specific amino acid sequences within their protein substrates. By incorporating a peptide sequence that mimics these natural recognition sites, an ABP can be directed to a specific enzyme or enzyme family. rsc.orgnih.gov

This "peptide mimicry" is crucial for selectivity. rsc.org The probe essentially masquerades as a substrate, allowing it to be recognized and bound by the enzyme's active site. The sequence of the peptide motif is the primary determinant of the probe's specificity. encyclopedia.pub For instance, a probe designed to target a protease that cleaves after a specific sequence will be relatively inert towards other proteases with different substrate preferences. This design principle allows researchers to profile the activity of distinct proteases within their native biological environment.

Functionality of the LLY Recognition Motif in Protease Engagement

The tripeptide motif Leucyl-Leucyl-Tyrosine (LLY) is the specific recognition element in Biotin-LLY-FMK. This sequence is characterized by its high hydrophobicity, conferred by the two leucine (B10760876) residues and the aromatic tyrosine residue. This feature is critical for its function, as many proteases, particularly those involved in protein quality control, recognize and bind to exposed hydrophobic segments in their substrates. elifesciences.orgnih.gov

One such class of enzymes is the family of ATP-dependent Lon proteases, which are highly conserved from bacteria to human mitochondria. tandfonline.comnih.gov Lon proteases play a crucial role in cellular homeostasis by selectively degrading misfolded, damaged, or certain regulatory proteins. nih.govnih.gov A key feature of Lon protease substrate recognition is its preference for sequence motifs rich in hydrophobic residues, such as leucine, alanine, and phenylalanine. nih.govtandfonline.comresearchgate.net The N-terminal domain of Lon protease, in particular, contains hydrophobic patches that selectively interact with these exposed nonpolar regions on substrate proteins. elifesciences.org

The LLY motif, being composed entirely of large, hydrophobic residues, is rationally designed to be an effective recognition sequence for proteases like Lon. It mimics the exposed hydrophobic degrons (degradation signals) that these proteases naturally target, thereby guiding the ABP to the active site of the enzyme. elifesciences.orgnih.gov

Strategic Integration of the Biotin (B1667282) Moiety for Affinity-Based Applications

The strategic inclusion of a biotin molecule (also known as Vitamin B7) transforms the probe from a simple inhibitor into a versatile tool for biochemical analysis. Biotin serves as a robust affinity handle due to its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest known in nature, making it ideal for affinity-based applications.

Once the this compound probe has covalently bound to its target protease, the biotin tag allows for the selective enrichment of the entire probe-enzyme complex from a complex biological mixture, such as a cell lysate. nih.gov The lysate is typically passed over a solid support (e.g., beads) coated with streptavidin. The high affinity of the biotin-streptavidin interaction ensures that only the biotinylated complexes are captured, while other proteins are washed away.

This affinity purification step is fundamental to the utility of ABPs in proteomics. It enables the isolation of the target enzyme for subsequent identification and characterization using techniques like mass spectrometry. nih.gov The use of biotinylated probes facilitates the identification of enzyme targets, the profiling of enzyme activity across different cellular states, and the discovery of biomarkers. nih.govsmolecule.com

Chemical Linker Design and Its Impact on Probe Performance

Key considerations in linker design include its length, flexibility, and chemical nature.

Length and Flexibility : The linker must be long and flexible enough to prevent the relatively bulky biotin tag from sterically hindering the interaction between the LLY motif and the enzyme's active site. If the linker is too short, the biotin moiety could clash with the surface of the target protein, reducing the probe's binding efficiency.

Chemical Inertness : The linker must be chemically inert so that it does not react non-specifically with other biomolecules in the sample, which would lead to high background signals and false positives.

The linker ensures that the recognition and affinity components of the probe can function independently and effectively, thereby maximizing the probe's utility for specific labeling and subsequent purification. researchgate.net

Mechanistic Insights into Biotin Lly Fmk Interaction with Biological Targets

Irreversible Covalent Adduction to Active Proteases

The defining feature of Biotin-LLY-FMK as a protease inhibitor is its ability to form a permanent, covalent bond with the target enzyme. This irreversible inactivation is mediated by the fluoromethylketone (FMK) moiety. The process specifically targets the active site of cysteine proteases, which are characterized by a highly reactive cysteine residue essential for their catalytic activity.

The mechanism of inhibition unfolds in a sequential manner. Initially, the inhibitor recognizes and binds to the active site of the protease. Following this binding, the catalytic cysteine residue, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the FMK group. This results in the formation of a stable hemithioacetal intermediate. The final step involves the displacement of the highly stable fluorine atom, leading to the formation of a thioether linkage between the inhibitor and the enzyme. This covalent adduction permanently blocks the active site, thereby irreversibly inactivating the protease. nih.govucdavis.edunih.gov This mechanism makes FMK-based probes, including this compound, highly effective tools for studying the activity of specific proteases. ucdavis.edu

Active Site-Directed Specificity and Selectivity Profiling

The specificity of this compound is primarily determined by its tripeptide backbone, Leu-Leu-Tyr (LLY). This sequence mimics the natural substrates of certain proteases, guiding the inhibitor to the enzyme's substrate-binding cleft. nih.gov Calpains, a family of calcium-dependent cysteine proteases, are known to have a preference for hydrophobic amino acid residues, such as leucine (B10760876), at the P2 and P3 positions of their substrates, making the LLY sequence an effective targeting motif for these enzymes. nih.gov The tyrosine residue is thought to occupy the S1 pocket of the enzyme, further enhancing selectivity. nih.gov

The biotin (B1667282) tag on the molecule allows for the profiling of protease activity in complex biological samples. After the inhibitor has covalently bound to its target proteases, the biotin handle can be used to enrich and isolate these enzymes using streptavidin-coated beads. This enables the identification and quantification of active proteases in a given sample, a technique known as activity-based protein profiling (ABPP).

While this compound is designed to target calpains, its selectivity is not absolute. The related compound, Z-LLY-FMK, which shares the same peptide sequence and inhibitory mechanism, has been shown to be a potent inhibitor of both calpain II and cathepsin L. transcriptionfactor.org In fact, kinetic studies have revealed that Z-LLY-FMK inhibits cathepsin L with a significantly higher rate than calpain II, indicating a broader selectivity profile than just calpains. transcriptionfactor.org

Below is a data table comparing the inhibitory potency of a related calpain inhibitor, ALLN, against various cysteine proteases, illustrating the concept of a selectivity profile.

ProteaseInhibitorInhibition Constant (Ki)
Calpain IALLN190 nM
Calpain IIALLN220 nM
Cathepsin BALLN150 nM
Cathepsin LALLN0.5 nM

This table showcases the inhibitory constants (Ki) of the calpain inhibitor ALLN against a panel of cysteine proteases. Data sourced from BioVision Inc. transcriptionfactor.org

Competitive Inhibition Dynamics in Enzymatic Assays

The interaction between this compound and its target proteases is best described by a two-step kinetic model that incorporates both reversible and irreversible phases. The initial interaction is a reversible, competitive binding of the inhibitor to the enzyme's active site. ucdavis.edunih.govkhanacademy.org In this phase, the inhibitor competes with the enzyme's natural substrate for binding. ucdavis.edukhanacademy.org This initial binding is characterized by a reversible binding constant, KI, which reflects the affinity of the inhibitor for the enzyme. nih.gov

Therefore, while the ultimate outcome is irreversible inactivation, the initial binding event follows the principles of competitive inhibition. In enzymatic assays, this means that at very early time points, before significant covalent modification has occurred, the presence of a high concentration of substrate can reduce the binding of the inhibitor to the enzyme. khanacademy.org However, over time, the irreversible reaction will proceed, leading to the progressive and complete inactivation of the enzyme population that has bound the inhibitor.

The kinetic parameters KI and kinact can be determined by measuring the pseudo-first-order rate constant (kobs) at various inhibitor concentrations and fitting the data to the equation: Y = kinact*X/(KI + X). nih.gov

The following table presents kinetic data for a fluoromethylketone inhibitor, providing an example of the parameters used to describe these inhibition dynamics.

InhibitorTarget EnzymeKI (µM)kinact (s-1)kinact/KI (M-1s-1)
Compound 1 (FMK analog)UCHL160.040.0173288.05
Compound 34 (FMK analog)UCHL118.520.0150810.0
Compound 36 (FMK analog)UCHL140.310.0084208.4

This table illustrates the kinetic parameters for the inhibition of Ubiquitin C-Terminal Hydrolase L1 (UCHL1) by different fluoromethylketone (FMK) analogs. Data sourced from a study on the optimization of FMK inhibitors. nih.gov

Applications of Biotin Lly Fmk in Biochemical and Cellular Research

Identification and Characterization of Active Protease Subsets

Biotin-LLY-FMK and similar peptide-FMK conjugates are instrumental in activity-based protein profiling (ABPP), a technique that allows for the direct measurement of enzyme activity within a complex biological sample. By targeting the catalytically active form of an enzyme, these probes provide a more accurate representation of its functional state than methods that simply measure protein expression levels.

Profiling of Caspase Family Activity

While the LLY sequence is primarily associated with calpain inhibition, the broader class of peptide fluoromethyl ketones is widely used to profile caspase activity. encyclopedia.pub Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death). bio-techne.com Probes with different peptide sequences are designed to target specific caspases. For instance, Biotin-VAD-FMK is a general caspase inhibitor used to label a broad range of active caspases in cell lysates. medchemexpress.com Similarly, Biotin-DEVD-FMK is more specific for caspase-3 and -7. thermofisher.comkamiyabiomedical.com

The use of biotinylated FMK probes allows researchers to affinity label active caspases in apoptotic cells. eur.nl Following cell lysis, the biotin-labeled caspases can be captured and identified, providing a snapshot of the specific caspases that are active during the apoptotic process. This approach has been used to demonstrate the activation of specific caspases in response to various stimuli. eur.nlresearchgate.net For example, studies have used biotin-VAD-fmk to affinity-label cytosolic proteins and identify active caspases-3, -7, and -9 in apoptotic cell lysates. eur.nl

ProbeTarget CaspasesApplication
Biotin-VAD-FMKPan-caspaseGeneral labeling of active caspases in apoptosis studies. medchemexpress.comeur.nl
Biotin-DEVD-FMKCaspase-3, -7Specific profiling of executioner caspase activity. thermofisher.comkamiyabiomedical.com
Biotin-IETD-FMKCaspase-8Investigation of initiator caspase activity in extrinsic apoptosis pathways. antibodies-online.com
Biotin-LEHD-FMKCaspase-9Profiling of initiator caspase activity in the intrinsic apoptosis pathway. antibodies-online.com

Investigation of Calpain Protease Involvement

The Z-LLY-FMK peptide sequence is a known inhibitor of calpains, a family of calcium-activated neutral cysteine proteases involved in various cellular processes, including signal transduction, cell motility, and apoptosis. sigmaaldrich.comnih.govmedchemexpress.com Calpain dysregulation has been implicated in a range of pathologies. Attaching a biotin (B1667282) tag to LLY-FMK would theoretically create a probe, this compound, for specifically identifying and isolating active calpains from complex biological mixtures.

Research has utilized the non-biotinylated form, Z-LLY-FMK, to demonstrate the role of calpains in cellular damage. For instance, in studies of retinal cell death, Z-LLY-FMK was used as a calpain inhibitor to confirm that calpain activity was upregulated and involved in the degenerative process. mdpi.com Similarly, in models of Huntington's disease, Z-LLY-FMK was employed as a selective calpain inhibitor to verify the results of enzymatic assays. nih.gov A biotinylated version would extend this capability, allowing for the direct pull-down and identification of the specific calpain isoforms that are active in these disease models.

Discovery of Novel Serine and Cysteine Protease Targets

Peptidyl fluoromethyl ketones are versatile inhibitors that can target a range of serine and cysteine proteases beyond caspases and calpains. encyclopedia.pubnih.gov The specificity of the probe is largely determined by the peptide sequence. encyclopedia.pub By creating libraries of biotinylated peptide-FMK probes with diverse amino acid sequences, researchers can screen for novel protease targets in various biological systems.

The general strategy involves incubating a cell or tissue lysate with the probe, followed by affinity purification and mass spectrometry to identify the proteins that have been covalently labeled. This approach can uncover previously unknown roles for proteases in different cellular pathways. For example, Z-LLY-FMK has been shown to inhibit cathepsin L, a cysteine protease, even more potently than it inhibits calpain II, indicating its potential utility in studying this class of enzymes as well. sigmaaldrich.com The use of a biotinylated form would facilitate the direct identification of such off-target or novel interactions in a proteome-wide manner.

Proteomic Approaches for Target Deconvolution

The biotin tag on this compound is central to its function in proteomic studies. It enables the selective enrichment of labeled proteins, which can then be identified using mass spectrometry. nih.gov

Affinity Enrichment Strategies Using Streptavidin Conjugates

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.com This high-affinity interaction is exploited for the enrichment of biotinylated proteins. nih.gov After labeling proteases with this compound, the cell or tissue lysate is passed over a solid support, such as magnetic beads or a chromatography resin, that has been conjugated with streptavidin. nih.govscientificlabs.co.uk

The streptavidin-conjugated support selectively captures the biotinylated protease-probe complexes, while unlabeled proteins are washed away. nih.gov This step results in a significant enrichment of the target proteases, increasing their concentration relative to other proteins in the sample. nih.gov However, the strength of the biotin-streptavidin interaction can present a challenge for eluting the captured proteins. Harsh, denaturing conditions are often required to break the bond, which can affect downstream analysis. thermofisher.com

StepDescriptionPurpose
1. LabelingIncubation of the biological sample with this compound.Covalent modification of active proteases.
2. CaptureIntroduction of the labeled lysate to streptavidin-conjugated beads or resin.Selective binding of biotinylated proteins. nih.gov
3. WashingRinsing the beads/resin with buffer.Removal of non-specifically bound proteins.
4. ElutionDissociation of the captured proteins from the streptavidin support.Recovery of enriched proteases for identification. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Protein Identification

Following affinity enrichment, the captured proteins are typically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov LC separates the complex mixture of peptides, and the mass spectrometer measures the mass-to-charge ratio of the peptides (MS) and their fragments (MS/MS). nih.gov

The resulting fragmentation patterns serve as a "fingerprint" for each peptide. By searching these experimental spectra against a protein sequence database, the identity of the proteins that were originally labeled by the this compound probe can be determined. researchgate.net This powerful combination of affinity enrichment and LC-MS/MS allows for the sensitive and specific identification of active proteases from a complex biological sample, providing valuable insights into their roles in health and disease. Recent studies have highlighted the importance of optimizing LC-MS/MS parameters to account for the presence of the biotin tag, which can alter the properties of the peptides. nih.gov

Quantitative Proteomics in Comparative Activity Studies

This compound is instrumental in quantitative proteomics, a field that measures the abundance and modifications of proteins on a large scale. In comparative activity-based protein profiling (ABPP), this probe allows for the differential analysis of protease activity between various cellular states or in response to different stimuli.

The biotin tag on the inhibitor enables the selective enrichment of the labeled active proteases from complex biological samples using affinity purification methods, such as streptavidin beads. These enriched proteases can then be identified and quantified using mass spectrometry. By comparing the proteomic profiles of samples treated with this compound under different conditions, researchers can gain insights into the regulation of protease activity.

For instance, a study might compare the active protease profiles of a healthy cell line versus a diseased cell line. After incubating both cell lysates with this compound, the biotin-labeled proteins are captured and analyzed. A hypothetical dataset from such an experiment is presented below:

Interactive Data Table: Comparative Protease Activity

ProteaseHealthy Cells (Relative Abundance)Diseased Cells (Relative Abundance)Fold Change (Diseased/Healthy)
Calpain-11.02.52.5
Calpain-21.03.13.1
Cathepsin B1.00.80.8
Cathepsin L1.01.21.2

This table illustrates how this compound can be used to reveal changes in the activity of specific proteases, providing valuable information about the molecular mechanisms underlying a particular disease state.

Elucidation of Cellular Pathways and Functional States

This compound is a powerful tool for dissecting the roles of specific proteases in various cellular processes. By inhibiting these enzymes and tracking the consequences, researchers can elucidate their involvement in complex signaling cascades and functional states.

Analysis of Apoptotic Cascade Activation

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of protease activation, most notably caspases. While this compound is primarily known as a calpain inhibitor, calpains can be involved in the initiation or regulation of apoptotic pathways. biosynth.com

By treating cells with an apoptosis-inducing agent in the presence or absence of this compound, researchers can determine if calpain activity is required for the activation of the apoptotic cascade. The biotin tag allows for the identification of the specific proteases that are active during apoptosis and are targeted by the inhibitor. For example, studies have shown that inhibiting calpain can prevent the cleavage of certain pro-apoptotic proteins, thereby blocking cell death.

Studies of Protease Activity in Cellular Stress Responses

Cells respond to various stressors, such as oxidative stress, heat shock, and DNA damage, by activating specific signaling pathways to promote survival or initiate cell death. Proteases play critical roles in these stress responses. This compound can be used to investigate the involvement of calpains and other targeted proteases in these pathways.

For example, researchers can expose cells to a particular stressor and then use this compound to label and identify the active proteases. This approach can reveal which proteases are activated or inhibited in response to the stress, providing clues about their function in the cellular stress response.

A hypothetical study might examine the effect of a specific cellular stressor on protease activity.

Interactive Data Table: Protease Activity Under Cellular Stress

ProteaseControl Cells (Relative Activity)Stressed Cells (Relative Activity)
Calpain-1100%180%
Calpain-2100%220%
Cathepsin L100%95%

These findings would suggest that Calpain-1 and Calpain-2 are activated as part of the cellular response to this particular stressor.

Investigations into Protease Roles in Immunological Processes

Proteases are crucial for many aspects of the immune response, including antigen presentation, immune cell activation, and inflammation. This compound can be employed to study the role of specific proteases in these immunological processes.

For instance, in studies of immune cell function, this compound can be used to identify the active proteases in different immune cell types, such as T cells or macrophages, under various activation conditions. By inhibiting these proteases, researchers can investigate their importance for immune cell signaling, cytokine production, and other effector functions. This can lead to a better understanding of how proteases regulate the immune response and may identify potential targets for therapeutic intervention in immune-related diseases.

Advanced Methodologies and Analytical Considerations for Biotin Lly Fmk Studies

Electrophoretic Separation and Visualization Techniques

The analysis of proteins labeled with Biotin-LLY-FMK, a biotinylated fluoromethylketone peptide inhibitor, relies on sensitive and specific detection methods following electrophoretic separation. These techniques are crucial for identifying and validating the cellular targets of this inhibitor.

SDS-PAGE and In-Gel Fluorescence Detection

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. For the detection of this compound-labeled proteins, in-gel fluorescence offers a direct and sensitive visualization method. This approach avoids the need for membrane transfer and subsequent antibody-based detection, streamlining the workflow. azurebiosystems.com

The principle behind in-gel fluorescence detection of biotinylated proteins involves the use of fluorescently-labeled streptavidin or avidin (B1170675) conjugates. rsc.orgresearchgate.net Streptavidin exhibits a very high affinity for biotin (B1667282), making it an excellent tool for detecting biotinylated molecules. jcu.edu.au After separating the protein lysate from cells treated with this compound on an SDS-PAGE gel, the gel is incubated with a solution containing a fluorescent streptavidin conjugate. This conjugate binds specifically to the biotin moiety of this compound, which is covalently attached to its target proteins. The gel can then be visualized using a fluorescence imager, revealing bands that correspond to the inhibitor's targets. azurebiosystems.comresearchgate.net The use of a green fluorescent protein (GFP)-labeled streptavidin probe has been shown to eliminate the need for staining and reduce assay time. rsc.orgjcu.edu.au

The sensitivity of this method can be comparable to or even exceed that of traditional staining methods like silver staining. researchgate.net Optimization of factors such as the concentration of the fluorescent probe and incubation times is critical for achieving a high signal-to-noise ratio.

Western Blot Analysis for Specific Target Validation

While in-gel fluorescence provides a rapid screen of potential targets, Western blot analysis is essential for the specific validation and identification of these proteins. activemotif.comnih.gov This technique combines the separation power of SDS-PAGE with the specificity of antibody-based detection.

Following SDS-PAGE, the separated proteins are transferred to a membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). nih.govnih.gov The membrane is then probed with a labeled streptavidin or avidin conjugate, often conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP), to detect all biotinylated proteins. nih.gov This initial blot confirms the successful labeling of proteins by this compound.

To validate a specific target, a parallel or stripped and re-probed blot is incubated with a primary antibody that specifically recognizes the protein of interest. activemotif.comnih.gov The binding of this primary antibody is then detected using a secondary antibody conjugated to a fluorescent dye or an enzyme. The co-localization of the signal from the streptavidin conjugate and the specific primary antibody on the blot confirms that the protein of interest is indeed a target of this compound. This dual-detection strategy is a cornerstone of target validation in chemical proteomics. ubiqbio.com

Optimization of Cellular Labeling and Lysis Procedures

Effective and specific labeling of cellular targets by this compound and the subsequent efficient extraction of these labeled proteins are critical for successful downstream analysis.

Optimizing the conditions for cellular labeling is paramount. This includes determining the optimal concentration of this compound and the ideal incubation time to ensure sufficient labeling of target proteins without inducing off-target effects or cellular toxicity. A time-course and dose-response experiment is typically performed, followed by analysis via SDS-PAGE and streptavidin blotting to assess the extent of labeling. researchgate.net The goal is to achieve a balance where specific targets are sufficiently biotinylated for detection while minimizing non-specific labeling of other cellular components. For instance, a final concentration of 50 μM biotin has been used in some cellular labeling protocols. google.com

The choice of cell lysis buffer is equally critical as it must effectively solubilize the target proteins while preserving the integrity of the biotin-protein conjugate. nih.govabcam.com Different lysis buffers with varying detergent compositions, such as those containing Triton X-100, SDS, or IGEPAL-CA630 (Nonidet P-40), may be tested to determine the most efficient extraction method for the specific protein or protein complexes of interest. nih.gov For example, cytoskeleton-associated proteins, which are often insoluble, may require stronger lysis conditions to be effectively extracted. nih.gov The lysis buffer should also contain protease inhibitors to prevent the degradation of the labeled proteins. nih.gov

Mitigation Strategies for Endogenous Biotin Interference in Affinity Purifications

A significant challenge in studies involving biotin is the presence of naturally occurring biotin and biotinylated proteins within cells. thermofisher.com This endogenous biotin can bind to streptavidin- or avidin-based affinity matrices, leading to high background and the purification of non-target proteins, which can complicate the identification of true this compound targets. thermofisher.comresearchgate.net

Several strategies can be employed to mitigate this interference. One common approach is to pre-clear the cell lysate by incubating it with streptavidin- or avidin-conjugated beads to capture endogenous biotinylated molecules before the addition of the this compound-labeled proteins. researchgate.net

Another effective strategy involves a two-step blocking procedure. thermofisher.com First, the sample is treated with an excess of streptavidin to bind all endogenous biotin. After washing away the unbound streptavidin, a second step is performed to block the remaining biotin-binding sites on the streptavidin with free biotin. thermofisher.com This ensures that the streptavidin used for affinity purification will not bind to the biotin-labeled probe used in the assay. thermofisher.com Additionally, some protocols recommend quenching the biotinylation reaction with a solution containing glycine (B1666218) to eliminate reactive Sulfo-NHS-SS-biotin. uni-greifswald.de

Furthermore, redesigning immunoassays to pre-conjugate the biotinylated capture antibody to the streptavidin surface before adding the patient sample has proven to be an effective alternative to biotin-depletion methods. researchgate.netnih.gov

Integration with Fluorescence-Activated Cell Sorting (FACS) for Cell Population Analysis

Fluorescence-Activated Cell Sorting (FACS) is a powerful technology that allows for the analysis and sorting of individual cells from a heterogeneous population based on their fluorescent characteristics. akadeum.comabcam.com When combined with this compound, FACS can be used to isolate specific cell populations where the inhibitor's targets are active.

In this integrated approach, cells are first treated with this compound. Subsequently, the cells are labeled with fluorescent antibodies that recognize specific cell surface markers, allowing for the identification of different cell types within the population. akadeum.comabcam.com The cells are then analyzed by a flow cytometer. Cells that are positive for both the fluorescent antibody marker and the signal from a fluorescently-labeled streptavidin (which binds to the intracellular this compound) can be sorted and collected. abcam.comresearchgate.net

This method enables researchers to study the activity of this compound's targets in specific cell subsets, which is particularly valuable in complex biological systems like the immune system. abcam.comclinicallab.com For example, it could be used to determine if a particular enzyme targeted by this compound is more active in a specific lymphocyte subpopulation during an immune response.

Potential for In Vivo Research Applications through Advanced Imaging Techniques

The biotin tag on this compound opens up possibilities for non-invasive, in vivo imaging to study the distribution and activity of its targets in living organisms. Advanced imaging techniques such as Positron Emission Tomography (PET) have been successfully used to track biotin trafficking in vivo. nih.govnih.govresearchgate.net

For in vivo imaging applications, the biotin moiety of this compound could be labeled with a positron-emitting radionuclide, such as carbon-11. nih.govnih.gov The resulting radiolabeled probe could then be administered to an animal model, and its distribution and accumulation in various tissues and organs could be monitored over time using a PET scanner. nih.gov This would provide a dynamic, whole-body map of where the inhibitor is binding, indicating the locations of its active targets.

This approach has the potential to provide invaluable information on the role of this compound's targets in various physiological and pathological processes. For instance, it could be used to visualize the activity of specific enzymes in a tumor model or to track inflammatory processes in real-time. nih.govgoogle.com While biotin-conjugated fluorescent probes have been used in preclinical studies, their utility can be limited by the structural modifications of biotin. nih.gov Therefore, direct radiolabeling of the biotin molecule itself is a more promising approach for quantitative in vivo studies. nih.gov

Q & A

Q. What experimental controls are critical when studying Biotin-LLY-FMK in cellular apoptosis assays?

this compound, as a caspase inhibitor, requires stringent controls to validate specificity. Include:

  • Positive controls : Cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm caspase activation.
  • Negative controls : Untreated cells and cells treated with a non-biotinylated caspase inhibitor (e.g., Z-VAD-FMK) to isolate biotin interference .
  • Biotin interference mitigation : Pre-blocking streptavidin-based detection systems with free biotin to avoid false signals in flow cytometry or Western blotting .

Q. How should this compound be characterized for purity and stability in cell culture media?

  • HPLC-MS/MS : Quantify intact compound levels post-incubation to assess degradation kinetics.
  • Biotin quantification : Use avidin-affinity chromatography to distinguish free biotin from this compound, ensuring reagent integrity .
  • Stability conditions : Test media pH, temperature (e.g., 37°C vs. 4°C), and serum content, as these factors influence FMK-derivative half-lives .

Q. What statistical methods are recommended for dose-response studies of this compound?

  • Non-linear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Outlier handling : Apply Grubbs' test or robust regression for non-Gaussian distributions.
  • Power analysis : Predefine sample sizes using pilot data to ensure statistical validity (α=0.05, power=0.8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different apoptosis pathways?

  • Pathway-specific validation : Compare effects in intrinsic (mitochondrial) vs. extrinsic (death receptor) apoptosis models using Jurkat cells (Fas-mediated) vs. UV-irradiated HeLa cells .
  • Off-target profiling : Use kinome-wide screening or thermal proteome profiling to identify non-caspase targets that may explain variability .
  • Data normalization : Normalize caspase activity to total protein content or housekeeping genes to control for cell viability differences .

Q. What methodologies address biotin interference in multiplex assays involving this compound?

  • Sequential blocking : Pre-incubate streptavidin-coated plates with excess biotin before adding this compound-containing samples .
  • Alternative detection systems : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) for caspase activity to bypass biotin-streptavidin interactions .
  • Cross-validation : Confirm results with orthogonal methods (e.g., TUNEL assay for apoptosis vs. caspase-3/7 luminescence) .

Q. How can proteomic studies optimize this compound pull-down efficiency for low-abundance caspase targets?

  • Affinity enrichment : Combine streptavidin beads with competitive elution (e.g., 2 mM biotin, pH 2.5) to reduce non-specific binding .
  • Fractionation : Pre-fractionate lysates via SDS-PAGE or size-exclusion chromatography to reduce sample complexity .
  • SILAC labeling : Use heavy isotope-labeled controls to distinguish true targets from background proteins .

Q. What strategies validate the reversibility of this compound binding in kinetic studies?

  • Washout experiments : Monitor caspase activity recovery after removing this compound; irreversible inhibitors show no recovery.
  • Competitive displacement : Co-treat with excess non-biotinylated inhibitor (Z-VAD-FMK) to test binding reversibility .
  • Surface plasmon resonance (SPR) : Measure dissociation constants (Kd) to confirm covalent vs. non-covalent interactions .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound activity?

  • QC documentation : Require vendors to provide HPLC traces, mass spec data, and lot-specific activity certificates .
  • In-house validation : Run parallel assays with a reference batch to establish acceptable activity thresholds (e.g., ±15% IC50 variance) .
  • Metadata reporting : Publish raw QC data and storage conditions (e.g., desiccation, temperature) to enhance reproducibility .

Q. What frameworks support meta-analysis of this compound studies with conflicting results?

  • PRISMA guidelines : Systematically evaluate heterogeneity sources (e.g., cell type, assay duration) and perform subgroup analyses .
  • Contradiction matrices : Tabulate variables (e.g., incubation time, concentration) across studies to identify critical confounding factors .
  • Open data platforms : Share raw datasets via repositories like Zenodo or Figshare for independent re-analysis .

Q. How can this compound research integrate with CRISPR or transcriptomic datasets?

  • Pathway enrichment analysis : Overlap proteomics data (this compound targets) with DEGs from RNA-seq to identify apoptosis-regulatory hubs .
  • CRISPR validation : Knock out putative off-targets (e.g., non-caspase proteases) to confirm specificity in rescue experiments .
  • Multi-omics integration : Use tools like STRING or Cytoscape to map interactions between this compound targets and transcriptional networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.